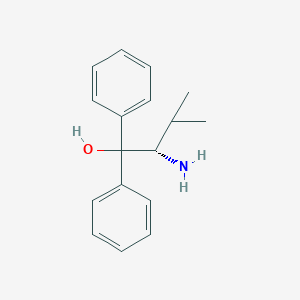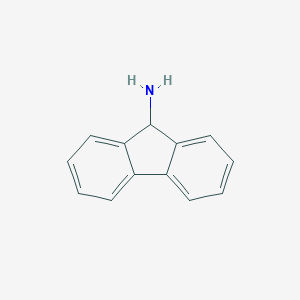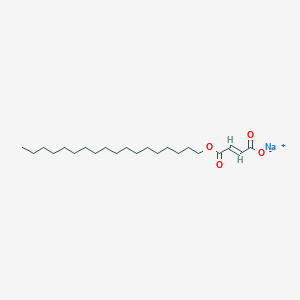
(S)-(-)-2-Amino-3-metil-1,1-difenil-1-butanol
Descripción general
Descripción
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a butanol backbone. Its chirality is denoted by the (S)-(-) configuration, indicating its specific three-dimensional arrangement.
Aplicaciones Científicas De Investigación
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol typically involves several steps, starting from readily available precursors. One common method includes the reduction of a corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and the use of solvents like ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity. The use of chiral catalysts is crucial to maintain the stereochemical integrity of the compound during synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosyl methionine: A compound involved in methyl group transfers and various metabolic processes.
S-adenosyl-L-homocysteine: A related compound formed after the transfer of a methyl group from S-adenosyl methionine.
Uniqueness
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.
Propiedades
IUPAC Name |
(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78603-95-9 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in organic synthesis?
A1: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is frequently employed as a chiral auxiliary in asymmetric synthesis, especially in its reagent form known as Itsuno's Reagent. [] This reagent excels in the enantioselective reduction of prochiral ketones and ketimines, yielding valuable chiral alcohols and amines. [, ]
Q2: How does the structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol contribute to its effectiveness as a chiral reagent?
A2: The molecule's effectiveness stems from the chiral center at the carbon bearing the amino group and the presence of bulky diphenyl and isopropyl groups. [] These sterically demanding groups create a chiral environment around the reactive center, influencing the approach of reagents and favoring the formation of one enantiomer over the other.
Q3: Can you provide an example of a successful application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a chiral reagent in a specific chemical reaction?
A3: Itsuno's Reagent, derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and borane, demonstrates remarkable efficacy in reducing N-substituted ketimines. [] This reaction proceeds with high yields and excellent enantioselectivity, providing access to optically active secondary amines, which are essential building blocks for pharmaceuticals and other bioactive compounds.
Q4: How does the size of the alkyl group in the ketone substrate affect the enantioselectivity of the reduction reaction using (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?
A4: Research indicates that increasing the size of the alkyl group attached to the ketone leads to enhanced optical induction during the reduction. [] This observation highlights the importance of steric interactions between the substrate and the chiral alkoxy-amine-aluminum derivative in achieving high enantioselectivity.
Q5: What other applications, besides asymmetric reduction, have been explored for (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol derivatives?
A5: Researchers have successfully synthesized (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, another valuable chiral auxiliary, starting from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [] This oxazolidinone derivative finds applications in various stereoselective reactions, such as aldol reactions, demonstrating the versatility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a starting material for synthesizing a range of chiral compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)






![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)


